N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006957-24-9

Cat. No.: VC7483451

Molecular Formula: C13H15F2N3

Molecular Weight: 251.281

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006957-24-9 |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.281 |

| IUPAC Name | 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |

| Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3 |

| Standard InChI Key | UZMFUOAGVXNXDS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

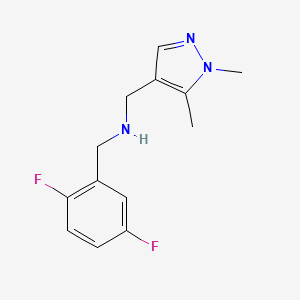

N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked via a methylene bridge to a 2,5-difluorobenzyl amine group (Fig. 1). The fluorine atoms at the 2- and 5-positions of the benzyl moiety enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions . The IUPAC name, 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.281 g/mol | |

| LogP | 1.08 (estimated) | |

| Topological Polar Surface Area | 29.85 Ų |

The compound’s moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems . Its topological polar surface area (TPSA) of 29.85 Ų indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .

Synthesis and Manufacturing Processes

Reaction Methodology

The synthesis involves a multi-step sequence starting with the preparation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination with 2,5-difluorobenzylamine. Key steps include:

-

Condensation: The aldehyde intermediate reacts with 2,5-difluorobenzylamine under inert conditions.

-

Reduction: Sodium borohydride or catalytic hydrogenation reduces the imine bond to form the methanamine linkage.

-

Purification: Column chromatography or recrystallization yields the final product with ≥97% purity .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes selectivity |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

| Catalyst | Pd/C (5% w/w) | Improves reduction efficiency |

| Reaction Time | 12–16 hours | Ensures completion |

Continuous flow reactors have been employed to minimize byproducts and improve reaction control. Automated systems enable real-time monitoring of parameters such as pH and temperature, critical for reproducibility.

| Aspect | Detail |

|---|---|

| Signal Word | Warning |

| PPE Requirements | Gloves, goggles, lab coat |

| Disposal | Incineration per local regulations |

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

-

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1856075-56-3): Differs in fluorine substitution (3,5 vs. 2,5), leading to altered electronic effects and reduced kinase affinity.

-

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethan-1-amine (CAS 1245808-54-1): Shorter alkyl chain reduces lipophilicity (LogP = 1.08 vs. 1.98), impacting bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume